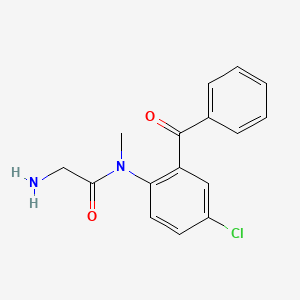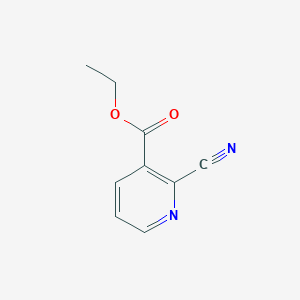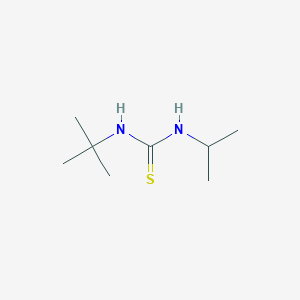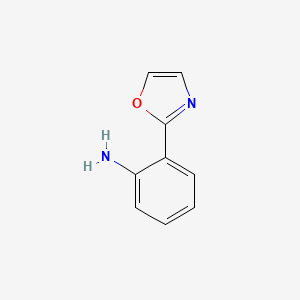
2-(1,3-噁唑-2-基)苯胺
描述
2-(1,3-Oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to an aniline moiety.
科学研究应用
2-(1,3-Oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory agent and in other therapeutic areas.
Industry: It is used in the synthesis of polymers and other industrial materials.
作用机制
Target of Action
Oxazole derivatives, which include 2-(1,3-oxazol-2-yl)aniline, have been found to interact with various biological targets such as enzymes and receptors . The specific role of these targets can vary widely, depending on the specific derivative and its biological context.
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially influencing biological processes in which the target is involved.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways, although the specific pathways and downstream effects would depend on the specific derivative and biological context.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the effects of 2-(1,3-Oxazol-2-yl)aniline could potentially be diverse, depending on the specific targets and pathways it affects.
生化分析
Biochemical Properties
2-(1,3-Oxazol-2-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as prostaglandin H2 synthase (PGHS) and trypsin, showing good binding affinity in molecular docking studies . These interactions suggest that 2-(1,3-Oxazol-2-yl)aniline may act as an inhibitor or modulator of these enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of 2-(1,3-Oxazol-2-yl)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in anti-inflammatory studies, derivatives of 2-(1,3-Oxazol-2-yl)aniline demonstrated significant efficacy in membrane stabilization and proteinase inhibitory methods . These effects indicate that the compound can modulate cellular responses, potentially leading to therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(1,3-Oxazol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or activation. For example, its interaction with PGHS and trypsin involves binding to the enzyme’s active site, thereby modulating its activity . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Oxazol-2-yl)aniline have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its efficacy over extended periods . Degradation products and their potential effects on cellular function are also considered, ensuring a comprehensive understanding of the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of 2-(1,3-Oxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and enzyme inhibitory activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(1,3-Oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-(1,3-Oxazol-2-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Studies on its transport mechanisms provide insights into optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1,3-Oxazol-2-yl)aniline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production methods for 2-(1,3-Oxazol-2-yl)aniline are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
化学反应分析
Types of Reactions
2-(1,3-Oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
相似化合物的比较
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Similar in structure but with a benzoxazole ring instead of an oxazole ring.
2-(1,2,4-Oxadiazol-5-yl)aniline: Contains an oxadiazole ring, offering different chemical properties.
Uniqueness
2-(1,3-Oxazol-2-yl)aniline is unique due to its specific oxazole-aniline structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
2-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACOLYQTPFGDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494874 | |
| Record name | 2-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-10-4 | |
| Record name | 2-(1,3-Oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
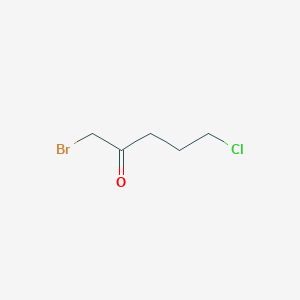
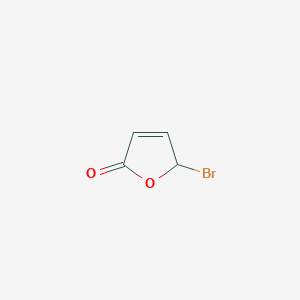
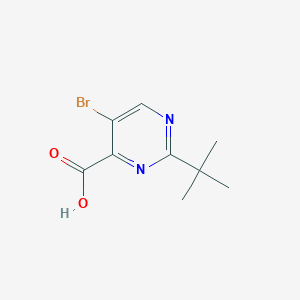
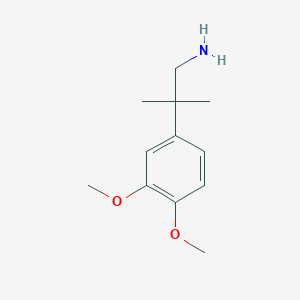
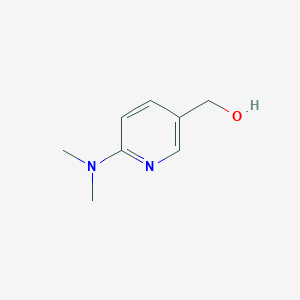

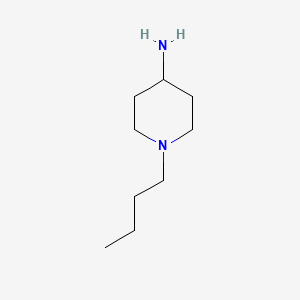
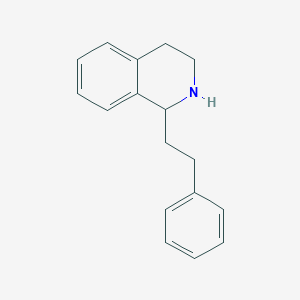
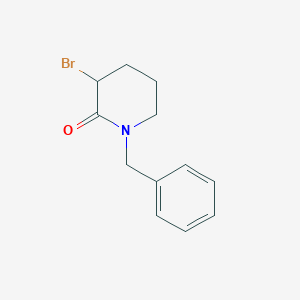
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
